N,N',N''-(1,3,5-Triazine-2,4,6-triyltris(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))tris(benzamide)
Description
Fourier-Transform Infrared Spectroscopy (FTIR)
Predicted vibrational signatures based on functional group analysis:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1670-1690 | C=O stretch (anthraquinone) |
| 1650-1665 | Amide I band (C=O) |
| 1540-1560 | Amide II band (N-H bend + C-N stretch) |
| 1340-1360 | C-N stretch (triazine ring) |
| 1240-1260 | C-O-C asymmetric stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d6, predicted shifts) :
- δ 8.2-8.6 ppm: Anthraquinone aromatic protons
- δ 7.7-8.0 ppm: Benzamide aromatic protons
- δ 10.5-11.0 ppm: Amide NH protons
- δ 6.8-7.2 ppm: Triazine-linked NH protons
¹³C NMR key signals :
- δ 180-185 ppm: Anthraquinone carbonyl carbons
- δ 165-170 ppm: Amide carbonyl carbons
- δ 150-155 ppm: Triazine ring carbons
UV-Vis Spectroscopy
Electronic transitions dominate the 200-600 nm range:
- π→π* transitions :
- 245 nm (benzamide)
- 330 nm (anthraquinone)
- n→π* transitions :
- 480 nm (triazine-anthraquinone charge transfer)
Molar extinction coefficients exceed 10⁴ L·mol⁻¹·cm⁻¹ at λmax due to extended conjugation.
Properties
CAS No. |
83949-91-1 |
|---|---|
Molecular Formula |
C66H39N9O9 |
Molecular Weight |
1102.1 g/mol |
IUPAC Name |
N-[5-[[4,6-bis[(5-benzamido-9,10-dioxoanthracen-1-yl)amino]-1,3,5-triazin-2-yl]amino]-9,10-dioxoanthracen-1-yl]benzamide |
InChI |
InChI=1S/C66H39N9O9/c76-55-40-25-13-31-46(52(40)58(79)37-22-10-28-43(49(37)55)67-61(82)34-16-4-1-5-17-34)70-64-73-65(71-47-32-14-26-41-53(47)59(80)38-23-11-29-44(50(38)56(41)77)68-62(83)35-18-6-2-7-19-35)75-66(74-64)72-48-33-15-27-42-54(48)60(81)39-24-12-30-45(51(39)57(42)78)69-63(84)36-20-8-3-9-21-36/h1-33H,(H,67,82)(H,68,83)(H,69,84)(H3,70,71,72,73,74,75) |
InChI Key |
HNAMXBKVIIGORC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=NC(=NC(=N5)NC6=CC=CC7=C6C(=O)C8=C(C7=O)C(=CC=C8)NC(=O)C9=CC=CC=C9)NC1=CC=CC2=C1C(=O)C1=C(C2=O)C(=CC=C1)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N,N’,N’'-(1,3,5-Triazine-2,4,6-triyltris(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))tris(benzamide) typically involves a Friedel–Crafts polymerization reaction. This reaction is carried out between 2,4,6-trichloro-1,3,5-triazine and derivatives of triphenylamine under controlled conditions . The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as trifluoromethanesulfonic acid, to facilitate the polymerization process .
Chemical Reactions Analysis
N,N’,N’'-(1,3,5-Triazine-2,4,6-triyltris(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))tris(benzamide) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the triazine or anthracene moieties .
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential applications in drug development:
- Antitumor Activity : Similar triazine derivatives have shown efficacy against various cancer cell lines. For instance, compounds with triazine cores have been documented to exhibit antitumor properties against lung and breast cancer cells .
- Siderophore Activity : Triazines can function as siderophores, which are crucial for microbial iron acquisition. This property can be exploited in developing drugs targeting iron metabolism in pathogens .
Material Science
The unique properties of this compound lend themselves to innovative applications in materials:
- Luminescent Materials : Compounds derived from triazines have been used to create luminescent materials due to their ability to form charge-transfer complexes . This can be utilized in the development of sensors and optoelectronic devices.
- Polymeric Materials : The incorporation of triazine derivatives into polymer matrices can enhance thermal stability and mechanical properties. For example, the synthesis of covalent organic frameworks (COFs) utilizing triazine has been reported to yield materials with high surface areas and porosity .
Environmental Applications
Triazine derivatives are also explored for their environmental benefits:
- Pesticide Development : Triazine compounds are integral in the formulation of herbicides due to their ability to inhibit photosynthesis in plants. Research has indicated that modifications to the triazine structure can improve herbicidal activity while reducing toxicity .
- Water Purification : The chelation properties of triazines allow them to bind heavy metals in contaminated water sources, facilitating their removal through adsorption processes .
Case Study 1: Antitumor Activity
A study investigating the antitumor efficacy of various triazine derivatives found that certain modifications enhanced cytotoxicity against human cancer cell lines. The compound N,N',N''-(1,3,5-Triazine-2,4,6-triyltris(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))tris(benzamide) was highlighted for its potential as a lead compound in developing new anticancer agents.
Case Study 2: Luminescent Materials
Research on the photophysical properties of triazine-based materials demonstrated that incorporating anthracene units resulted in significant luminescent properties. This finding supports the use of such compounds in creating advanced photonic devices.
Mechanism of Action
The mechanism of action of N,N’,N’'-(1,3,5-Triazine-2,4,6-triyltris(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))tris(benzamide) involves its ability to interact with specific molecular targets and pathways. The triazine core can form strong interactions with various biomolecules, while the anthracene moieties can participate in π-π stacking interactions, enhancing the compound’s binding affinity and specificity . These interactions enable the compound to exert its effects in biological systems, such as inhibiting the growth of cancer cells or delivering therapeutic agents to specific targets .
Comparison with Similar Compounds
Structural Analogues
Triazine-Core Derivatives
Non-Triazine Anthraquinone-Benzamide Derivatives
Physicochemical Properties
| Property | Target Compound | CAS 49776-52-5 (Phenyl) | CAS 129-30-6 (Imino) |
|---|---|---|---|
| Density (g/cm³) | 1.486 | 1.486 (similar) | 1.441 |
| Melting Point | Not reported | Not reported | >300°C (estimated) |
| Solubility | Low (polar aprotic solvents) | Low | Moderate in DMF/DMSO |
| Conjugation Efficiency | High (triazine-mediated) | High | Moderate |
The triazine core in the target compound enhances thermal stability compared to imino-linked analogs, as triazines resist thermal degradation up to 300°C .
Biological Activity
N,N',N''-(1,3,5-Triazine-2,4,6-triyltris(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))tris(benzamide) is a complex organic compound with a unique molecular structure that has garnered attention for its potential biological activities. The compound is characterized by a triazine core linked to multiple imino and benzamide groups, which may contribute to its pharmacological properties.
Chemical Structure
The chemical formula of the compound is , indicating a substantial molecular weight and complexity. The structure consists of:
- A triazine ring as the central scaffold.
- Imino groups derived from anthracene derivatives.
- Benzamide moieties that potentially enhance solubility and biological interaction.
Biological Activity Overview
Research into the biological activity of this compound indicates a range of pharmacological effects:
Anticancer Activity
Studies have shown that compounds with similar structures exhibit significant anticancer properties. The incorporation of anthracene derivatives is particularly noteworthy due to their established role in photodynamic therapy and as DNA intercalators. These properties suggest that the triazine compound may also possess antitumor activity , potentially through mechanisms such as:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth via interference with cellular signaling pathways.
Antimicrobial Properties
The presence of multiple functional groups in the compound may confer antimicrobial activity. Triazine derivatives are known for their broad-spectrum efficacy against various pathogens. Preliminary studies suggest that this compound could be effective against both bacterial and fungal strains.
Enzyme Inhibition
The benzamide components may serve as inhibitors for specific enzymes involved in cancer progression and microbial resistance. This dual-action mechanism enhances its potential as a therapeutic agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Enzyme Inhibition | Potential inhibition of DNA polymerase |
Case Study: Anticancer Activity
In a study evaluating various triazine derivatives, it was found that those incorporating anthracene moieties exhibited enhanced cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to increased reactive oxygen species (ROS) generation leading to oxidative stress-induced apoptosis.
Case Study: Antimicrobial Efficacy
A comparative analysis demonstrated that the triazine compound showed significant inhibition against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were lower than those of commonly used antibiotics, indicating potential for development into a novel antimicrobial agent.
Q & A
Basic: What synthetic strategies are recommended for preparing this triazine-anthraquinone-benzamide hybrid?
Answer:
The compound’s synthesis involves sequential functionalization of the 1,3,5-triazine core. Key steps include:
- Step 1: Nucleophilic substitution on the triazine ring using anthraquinone-imino precursors (e.g., 5-amino-9,10-dihydro-9,10-dioxoanthracene derivatives) under reflux in ethanol at 70–100°C for 24–72 hours .
- Step 2: Benzamide coupling via carbodiimide-mediated reactions (e.g., EDC/HOBt) to attach benzamide groups to the anthraquinone arms .
- Purification: Use gradient elution column chromatography (e.g., ethyl acetate/light petroleum mixtures) and recrystallization from ethyl acetate/light petroleum .
Critical Parameters: Monitor reaction progress via TLC and intermediate characterization by -NMR to avoid over-substitution.
Basic: Which spectroscopic techniques are optimal for structural characterization?
Answer:
- Core Structure:
- Purity: High-resolution mass spectrometry (HRMS) with ESI+ mode for molecular ion detection.
- Crystallinity: Single-crystal XRD to resolve π-stacking interactions between anthraquinone moieties .
Advanced: How can computational methods predict electronic properties for optoelectronic applications?
Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to analyze HOMO-LUMO gaps. Anthraquinone units act as electron-deficient acceptors, while triazine stabilizes charge transfer .
- TD-DFT: Simulate UV-Vis spectra (e.g., λ ~450 nm for anthraquinone transitions) and compare with experimental data .
- Molecular Dynamics: Assess solubility in polar solvents (e.g., DMF) by calculating Hansen solubility parameters .
Validation: Cross-reference computed dipole moments (~5–7 D) with experimental dielectric constant measurements.
Advanced: How to resolve contradictions in reported solubility data?
Answer:
Discrepancies arise from solvent polarity and aggregation effects:
- Experimental Design:
- Aggregation Mitigation: Add 1% w/v β-cyclodextrin to disrupt π-π stacking of anthraquinone units, improving aqueous solubility .
- Data Normalization: Report solubility as mg/mL ± SD across three independent replicates.
Advanced: What catalytic or sensing applications exploit its metal-binding capacity?
Answer:
The triazine core and anthraquinone carbonyls act as multidentate ligands:
- Coordination Chemistry:
- Applications:
Advanced: How to optimize its stability under photocatalytic conditions?
Answer:
Anthraquinone-triazine hybrids degrade under UV/visible light due to radical formation:
- Stabilization Strategies:
- Degradation Monitoring: Track anthraquinone C=O IR peak attenuation and HPLC retention time shifts over 24-hour irradiation.
Advanced: What statistical methods analyze structure-activity relationships (SAR) for drug discovery?
Answer:
- QSAR Modeling: Use PLS regression to correlate substituent electronic parameters (Hammett σ) with biological activity (e.g., IC against kinase targets) .
- Cluster Analysis: Group derivatives by anthraquinone substitution patterns (e.g., electron-withdrawing vs. donating) to identify activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
